1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a combination of furan, sulfanyl, phenylmethanesulfonyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through a multi-step process:
Formation of the furan-2-ylmethyl sulfanyl intermediate: This involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl group.
Attachment to the ethyl chain: The intermediate is then reacted with an ethyl halide in the presence of a base to form the ethyl-linked intermediate.
Formation of the piperidine ring: The ethyl-linked intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.
Introduction of the phenylmethanesulfonyl group: The piperidine intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to introduce the phenylmethanesulfonyl group.
Formation of the carboxamide: Finally, the compound is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The sulfanyl group can be reduced to form a thiol derivative.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Due to its complex structure, it may have potential as a lead compound in the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Chemical Manufacturing: It can be used as a building block in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and sulfanyl group may play a role in binding to the target, while the piperidine and phenylmethanesulfonyl groups may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: can be compared to other compounds with similar functional groups, such as:
Uniqueness
- Furan Ring : The presence of the furan ring distinguishes it from compounds with thiophene or pyridine rings, potentially offering different reactivity and binding properties.
- Sulfanyl Group : The sulfanyl group provides unique chemical reactivity compared to other functional groups.
- Complex Structure : The combination of these functional groups in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N2O4S2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N2O4S2/c23-20(21-10-14-27-15-19-7-4-13-26-19)18-8-11-22(12-9-18)28(24,25)16-17-5-2-1-3-6-17/h1-7,13,18H,8-12,14-16H2,(H,21,23) |
InChI Key |
WBKYJADBRANXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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